molecular formula C21H22N6O2 B2714859 N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide CAS No. 1251624-40-4

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide

カタログ番号: B2714859
CAS番号: 1251624-40-4
分子量: 390.447
InChIキー: OECXZWLWMFOYKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a synthetic chemical probe featuring a 1,2,3-triazole core linked to a piperidine and an isonicotinamide moiety. This specific architecture makes it a compound of significant interest for early-stage pharmacological and biochemical research. Compounds containing the 1,2,3-triazole scaffold are recognized for their potential in drug discovery, particularly as modulators of various biological targets. For instance, structurally similar 1,2,3-triazole-4-carboxamide compounds have been identified as highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), with demonstrated low nanomolar activity in both binding and cellular assays . The piperazine and piperidine heterocycles are among the most frequently used building blocks in FDA-approved drugs, often employed to optimize pharmacokinetic properties or as scaffolds to position pharmacophoric groups correctly for target interaction . The presence of the isonicotinamide fragment further enhances the potential for molecular recognition. This combination of features suggests potential research applications for this compound in the areas of nuclear receptor signaling, enzyme inhibition, and other biological pathways. Researchers can utilize this chemical tool to investigate novel mechanisms of action or as a starting point for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-15-2-4-18(5-3-15)27-14-19(24-25-27)21(29)26-12-8-17(9-13-26)23-20(28)16-6-10-22-11-7-16/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECXZWLWMFOYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Incorporation of the Isonicotinamide Moiety: The final step involves the coupling of the triazole-piperidine intermediate with isonicotinic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学的研究の応用

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, allowing the compound to modulate biological pathways by inhibiting or activating specific proteins.

類似化合物との比較

Comparison with Structurally Analogous Compounds

Structural and Molecular Comparisons

A structurally related compound, N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3), shares a carboxamide backbone but diverges in heterocyclic composition . Below is a comparative analysis:

Parameter Target Compound Analogous Compound
Molecular Formula C21H22N6O2* C21H22N6O
Molecular Weight (g/mol) ~390† 374.4
Core Heterocycles 1,2,3-Triazole, piperidine, isonicotinamide Pyrazole, pyridine
Functional Groups p-Tolyl, carbonyl, carboxamide Ethyl, methyl, phenyl, carboxamide
  • *Derived from systematic name breakdown (estimated).
    † Calculated based on inferred formula.

Key Differences and Implications

Heterocyclic Core: The target compound’s 1,2,3-triazole ring contrasts with the pyrazole-pyridine fusion in the analogous compound. Triazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance pharmacokinetic properties compared to pyrazoles .

Molecular Weight and Oxygen Content :

  • The target’s higher molecular weight (~390 vs. 374.4 g/mol) and additional oxygen atom (from the triazole-linked carbonyl) may influence solubility and bioavailability.

Substituent Effects :

  • The p-tolyl group in the target compound introduces a hydrophobic aromatic moiety, whereas the analogous compound’s ethyl/methyl substituents may reduce steric hindrance.

Research Findings and Methodological Context

Structural Analysis Tools

The target compound’s crystallographic refinement would leverage SHELXL for high-precision parameter optimization (e.g., anisotropic displacement parameters, hydrogen bonding networks) . Visualization via WinGX/ORTEP would enable detailed analysis of molecular geometry and packing interactions .

Limitations in Comparative Data

No direct pharmacological or biochemical comparisons are available in the provided evidence. Further experimental studies (e.g., binding assays, solubility tests) are required to validate functional differences between these compounds.

生物活性

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing relevant research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazole ring , a piperidine moiety , and an isonicotinamide group , which contribute to its diverse biological activities. Its molecular formula is C22H29N5O2C_{22}H_{29}N_5O_2 with a molecular weight of approximately 395.507 g/mol. The presence of the triazole ring is particularly significant as it is known for its antifungal properties and ability to interact with various biological targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The triazole moiety can inhibit specific enzymes involved in disease processes, including those related to cancer and microbial infections.
  • Binding Affinity : The piperidine ring enhances the compound's binding affinity to biological targets, potentially improving its efficacy as a therapeutic agent.

Anticancer Activity

Numerous studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance:

  • In Vitro Studies : Research has shown that compounds similar to N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide demonstrate significant cytotoxicity against various cancer cell lines. A notable study reported an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .
Cell LineIC50 Value (μM)
HCT-1166.2
T47D27.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Fungal Inhibition : The triazole component is known for its antifungal activity, which could be leveraged in treating fungal infections.

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry explored the anticancer efficacy of triazole derivatives similar to N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide. The researchers synthesized several derivatives and tested their effects on various cancer cell lines. Results indicated that modifications to the piperidine ring significantly enhanced anticancer activity.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with protein kinases involved in cancer progression. The study revealed that certain analogs displayed selective inhibition of mutant forms of receptor tyrosine kinases, which are critical in tumor growth and metastasis .

Synthesis and Production

The synthesis of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide typically involves several key steps:

  • Formation of Triazole : Achieved through Huisgen cycloaddition reactions between azides and alkynes.
  • Piperidine Attachment : Introduced via nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained by coupling with isonicotinamide derivatives.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide, and how are critical reaction conditions optimized?

The synthesis of this compound likely involves sequential coupling reactions. A common approach for similar triazole-piperidine hybrids includes:

  • Step 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.
  • Step 2: Amide coupling between the triazole intermediate and a piperidine derivative using carbodiimide reagents (e.g., EDCI or DCC) with a catalyst like DMAP.
  • Step 3: Final coupling with isonicotinamide via nucleophilic acyl substitution.

Optimization Considerations:

  • Temperature Control: Maintain temperatures between 0–25°C during sensitive steps (e.g., carbodiimide-mediated couplings) to minimize side reactions .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while TLC monitors progress .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM ensures high purity (>95%) .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Core Techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR validate the presence of key functional groups (e.g., triazole protons at δ 7.5–8.5 ppm, piperidine carbons at δ 40–60 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., expected [M+H]+^+ ion) with <2 ppm error .
  • HPLC-PDA: Assesses purity (>98%) and detects trace impurities using C18 columns and acetonitrile/water gradients .

Advanced Validation:

  • X-ray Crystallography: Resolves stereochemistry if crystalline forms are obtainable .

Advanced: How can computational methods guide the prediction of biological targets and optimization of synthetic pathways for this compound?

Methodologies:

  • Molecular Docking: Tools like AutoDock Vina predict binding affinities to targets (e.g., kinases or GPCRs) by modeling interactions between the triazole-piperidine scaffold and active sites .
  • Density Functional Theory (DFT): Calculates thermodynamic stability of intermediates and transition states to optimize reaction pathways (e.g., identifying low-energy routes for amide bond formation) .
  • Machine Learning (ML): Trains models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .

Case Study: Similar compounds showed improved target selectivity when computational screening prioritized substituents with lower steric hindrance .

Advanced: How should researchers resolve contradictions in biological activity data across in vitro and in vivo studies for this compound?

Analytical Framework:

Dose-Response Reassessment: Validate assays using standardized protocols (e.g., IC50_{50} reproducibility across ≥3 independent experiments) .

Metabolic Stability Testing: Use liver microsomes or hepatocytes to identify rapid degradation that may explain in vivo inactivity .

Off-Target Screening: Employ proteome-wide profiling (e.g., affinity chromatography-MS) to detect unintended interactions .

Example: Discrepancies in kinase inhibition data may arise from assay-specific ATP concentrations; use ATP-competitive controls to normalize results .

Advanced: What experimental designs are recommended for establishing structure-activity relationships (SAR) in derivatives of this compound?

Key Strategies:

  • Fragment-Based Design: Systematically modify substituents on the triazole, piperidine, and isonicotinamide moieties.
  • DOE (Design of Experiments): Apply factorial designs (e.g., 2k^k models) to evaluate variables like substituent polarity, steric bulk, and hydrogen-bonding capacity .
  • In Silico SAR: Generate QSAR models using descriptors (e.g., logP, polar surface area) to predict bioactivity trends .

Data Interpretation: Prioritize derivatives with >10-fold selectivity in target vs. off-target assays to refine SAR .

Advanced: How can researchers address stability and solubility challenges during formulation studies for this compound?

Methodologies:

  • pH-Solubility Profiling: Use shake-flask methods across pH 1–7.4 to identify optimal buffers .
  • Solid Dispersion Techniques: Co-formulate with polymers (e.g., PVP or HPMC) to enhance aqueous solubility .
  • Forced Degradation Studies: Expose the compound to heat, light, and humidity, then quantify degradation products via LC-MS .

Case Study: Analogous piperidine-triazole compounds showed improved stability in lyophilized formulations stored at -80°C .

Advanced: What safety and handling protocols are critical for laboratory-scale work with this compound?

Guidelines:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of aerosols .
  • Waste Disposal: Deactivate reactive intermediates with 10% aqueous sodium bicarbonate before disposal .

Toxicity Mitigation: Similar compounds exhibit acute oral toxicity (LD50_{50} < 500 mg/kg in rodents); prioritize in vitro assays before in vivo testing .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。